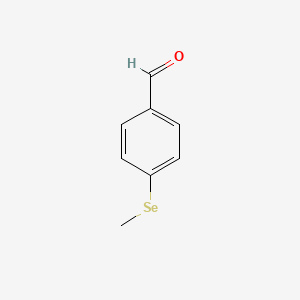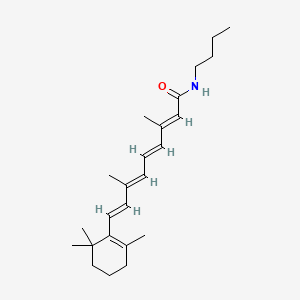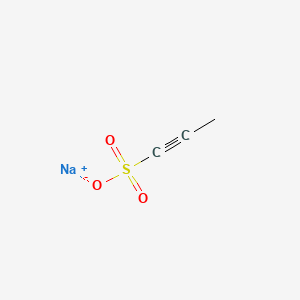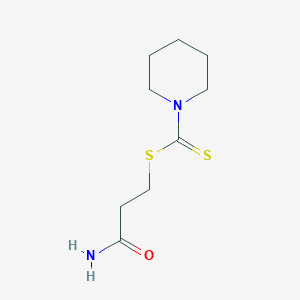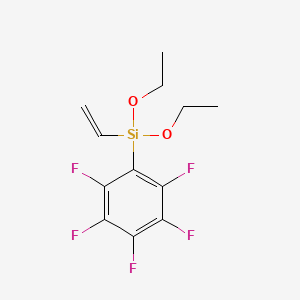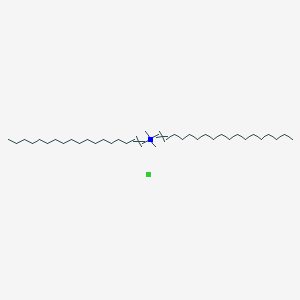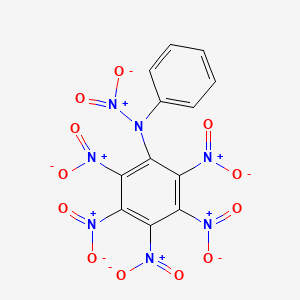
N-(Pentanitrophenyl)-N-phenylnitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pentanitrophenyl)-N-phenylnitramide is a complex organic compound characterized by the presence of multiple nitro groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentanitrophenyl)-N-phenylnitramide typically involves the nitration of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by further nitration steps to introduce additional nitro groups. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to achieve the desired level of nitration.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds such as nitroaniline. The nitration reactions are carried out in large-scale reactors with precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Pentanitrophenyl)-N-phenylnitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Diamines.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Pentanitrophenyl)-N-phenylnitramide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in explosives and propellants.
Wirkmechanismus
The mechanism of action of N-(Pentanitrophenyl)-N-phenylnitramide involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation, which can result in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrobenzene: A simpler nitro compound with fewer nitro groups.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene ring.
Dinitrophenol: A compound with two nitro groups, used in various industrial applications.
Uniqueness
N-(Pentanitrophenyl)-N-phenylnitramide is unique due to the presence of five nitro groups, which impart distinct chemical properties and reactivity. This high degree of nitration makes it a valuable compound for specific applications where strong oxidizing or explosive properties are required.
Eigenschaften
Molekularformel |
C12H5N7O12 |
|---|---|
Molekulargewicht |
439.21 g/mol |
IUPAC-Name |
N-(2,3,4,5,6-pentanitrophenyl)-N-phenylnitramide |
InChI |
InChI=1S/C12H5N7O12/c20-14(21)8-7(13(19(30)31)6-4-2-1-3-5-6)9(15(22)23)11(17(26)27)12(18(28)29)10(8)16(24)25/h1-5H |
InChI-Schlüssel |
FBKMMHXBVSAMPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



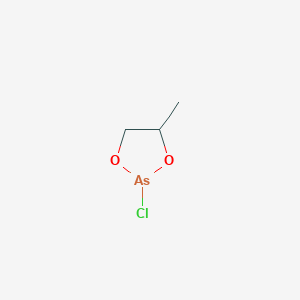
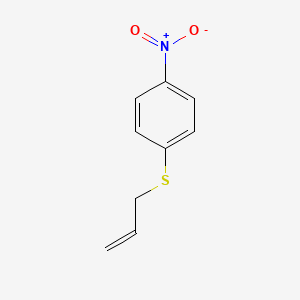

![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)


